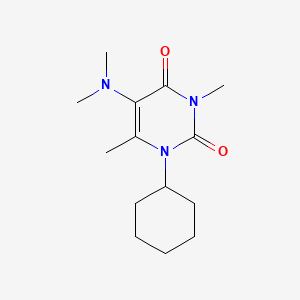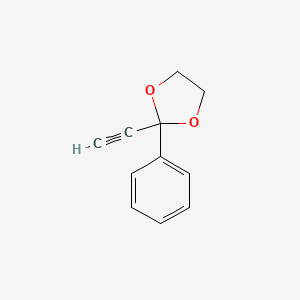
4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- is a heterocyclic organic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of 4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- makes it an interesting subject for research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- can be achieved through various methods. One common approach involves the reaction of dithiolates derived from compounds containing an active methylene group with carbon disulfide and sodium or potassium hydroxide. This mixture undergoes a Mannich reaction with formaldehyde and a primary amine to form the desired thiazine derivative .
Industrial Production Methods
Industrial production of 4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group in the compound allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated thiazine derivatives.
Applications De Recherche Scientifique
4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly as anticancer and anti-inflammatory agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit nitric oxide synthase, reducing the production of nitric oxide and thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-2-(2-phenylvinyl)-5,6-dihydro-4H-1,3-thiazine: Similar structure but with a phenyl group instead of a vinyl group.
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Contains additional methyl groups and sulfur atoms.
4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-: Similar heterocyclic structure but with oxygen instead of sulfur.
Uniqueness
4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the vinyl group allows for versatile chemical modifications, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
35793-56-7 |
|---|---|
Formule moléculaire |
C8H13NS |
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
2-ethenyl-4,4-dimethyl-5,6-dihydro-1,3-thiazine |
InChI |
InChI=1S/C8H13NS/c1-4-7-9-8(2,3)5-6-10-7/h4H,1,5-6H2,2-3H3 |
Clé InChI |
LMUGJUYSZGFJAH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCSC(=N1)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


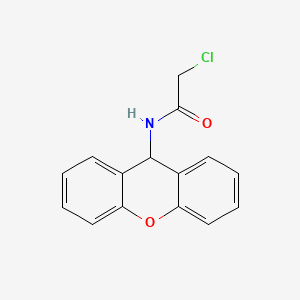


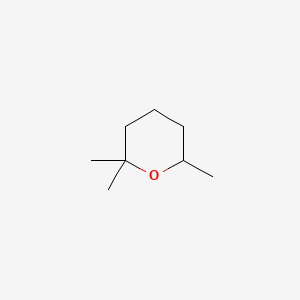
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)

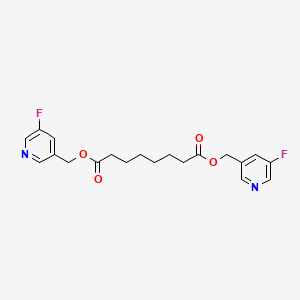

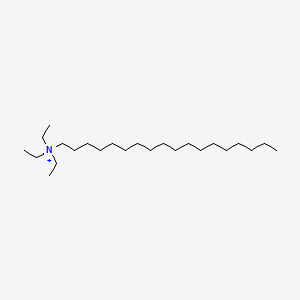
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)

